molecular formula C10H8ClNO3 B169185 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one CAS No. 132383-36-9

6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B169185
CAS No.: 132383-36-9
M. Wt: 225.63 g/mol
InChI Key: MXIZTDFUEUBMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 3-chloropropionyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropanoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzoxazole core may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride
  • 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine

Comparison

6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the chloropropanoyl group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds like 2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride and 2-(2-Chlorophenyl)benzo[d]oxazol-6-amine lack this functional group, resulting in different chemical and biological properties.

Properties

IUPAC Name

6-(3-chloropropanoyl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-4-3-8(13)6-1-2-7-9(5-6)15-10(14)12-7/h1-2,5H,3-4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIZTDFUEUBMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)CCCl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472881
Record name 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132383-36-9
Record name 6-(3-Chloropropanoyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

56.1 g (0.42 mole) of aluminum chloride are weighed into a ground-necked flask, 10 cm3 of dimethylformamide are then added using a dropping funnel and the mixture is left stirring until it becomes homogeneous. 8.1 g (0.06 mole) of benzoxazolinone are then added and the mixture is left stirring for 10 minutes before adding 7 cm3 (0.072 mole) of 3-chloropropionic acid chloride. This mixture is maintained in an oil bath at 80°-85° C. for approximately 2 hours 30 minutes. After cooling, the reaction mixture is poured into ice-cold water. The precipitate is drained and washed with water to neutrality. The product is recrystallized in ethanol.
Quantity
56.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one
Reactant of Route 3
Reactant of Route 3
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one
Reactant of Route 4
Reactant of Route 4
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one
Reactant of Route 5
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one
Reactant of Route 6
Reactant of Route 6
6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.